molecular formula C42H66O15 B150126 Esculentoside C CAS No. 65931-92-2

Esculentoside C

Cat. No.: B150126
CAS No.: 65931-92-2
M. Wt: 811 g/mol
InChI Key: NMDFCFOQBAHNPV-RFTJXAPBSA-N
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Description

Esculentoside C is a triterpene saponin compound that can be isolated from the roots of the plant Phytolacca esculenta. Triterpene saponins are a class of chemical compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Esculentoside C is typically isolated from natural sources rather than synthesized chemically. The isolation process involves high-speed countercurrent chromatography coupled with evaporative light scattering detection. The optimized two-phase solvent system used for this separation consists of chloroform, methanol, and water in a ratio of 4:4:2 (v/v). The lower phase is used as the mobile phase at a flow rate of 1.5 ml/min .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Phytolacca esculenta. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using a mixture of chloroform, methanol, and water. The extract is further purified using high-speed countercurrent chromatography to obtain this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Esculentoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the hydroxyl groups present in this compound.

    Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and catalysts to attach sugar moieties to the aglycone part of this compound.

Major Products Formed:

    Hydrolysis: The major products are the aglycone and sugar components.

    Oxidation: Oxidized derivatives of this compound.

    Glycosylation: Glycosylated derivatives with different sugar moieties attached.

Scientific Research Applications

Chemistry:

  • Used as a reference compound in the study of triterpene saponins.
  • Investigated for its chemical properties and reactivity.

Biology:

  • Studied for its anti-inflammatory and antioxidant activities.
  • Investigated for its potential to modulate immune responses.

Medicine:

Industry:

  • Potential use in the development of natural health products and supplements.
  • Investigated for its use in cosmetic formulations due to its antioxidant properties.

Comparison with Similar Compounds

    Esculentoside A: Known for its anti-inflammatory and antioxidant properties.

    Esculentoside B: Studied for its cytotoxic activity against cancer cells.

    Esculentoside H: Investigated for its antimicrobial and anti-inflammatory effects.

Uniqueness:

  • Esculentoside C is unique in its specific molecular structure and the combination of biological activities it exhibits. Its distinct glycosylation pattern and the presence of specific functional groups contribute to its unique properties and potential therapeutic applications.

Properties

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O15/c1-37(36(52)53-6)13-15-42(35(50)51)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(39(3,20-44)25(38)9-12-41(26,40)5)57-33-31(48)29(46)24(19-54-33)56-34-32(49)30(47)28(45)23(18-43)55-34/h7,22-34,43-49H,8-20H2,1-6H3,(H,50,51)/t22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDFCFOQBAHNPV-RFTJXAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109702
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65931-92-2
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65931-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esculentoside C
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Esculentoside C
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Esculentoside C
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Esculentoside C
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Esculentoside C
Reactant of Route 6
Esculentoside C
Customer
Q & A

Q1: What is the impact of vinegar processing on the concentration of Esculentoside C in Phytolaccae Radix?

A1: Vinegar processing significantly reduces the content of this compound in Phytolaccae Radix. A study [] using HPLC-ELSD revealed that the content of this compound decreased from 0.12% in raw Phytolaccae Radix to 0.048% after vinegar processing. This reduction suggests that vinegar processing may be a valuable technique for mitigating the toxicity associated with this compound in traditional medicine preparations.

Q2: How can this compound be effectively separated and purified from other compounds in Radix phytolaccae?

A2: High-speed countercurrent chromatography (HSCCC) coupled with evaporative light scattering detection (ELSD) has proven to be a successful technique for isolating and purifying this compound from Radix phytolaccae []. This method, utilizing a chloroform-methanol-water solvent system, yielded 7.3 mg of this compound with a purity of 96.5% from 150 mg of crude extract.

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